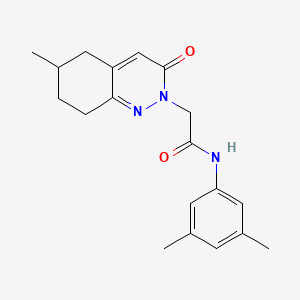
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one is a quinazolinone derivative that has been synthesized for its potential use in scientific research. It has shown promising results in various studies and has been studied extensively in recent years.
Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Chemical Modifications
Versatile Synthesis Methods : A method involving furan-2-carbaldehydes as C1 building blocks showcases an efficient green approach to synthesize bioactive quinazolin-4(3H)-ones. This process emphasizes ligand-free photocatalytic C–C bond cleavage, highlighting an innovative method that does not require the protection of functional groups like hydroxyl, amide, or secondary amines, pointing towards a green chemistry approach in synthesizing quinazolin-4(3H)-ones (Yu et al., 2018).
Antifungal Activity : Quinazolinone derivatives, synthesized through reactions involving piperidine and nitrofurfural diacetate, were examined for their antifungal properties. These compounds, including variations with the furan-2-yl group, demonstrated promising antifungal activities, showcasing the compound's potential in developing new antifungal agents (Shivan & Holla, 2011).
Antibacterial and Antifungal Applications : Novel furan-functionalized quinazoline hybrids were designed and evaluated for their antibacterial activity. These compounds showed significant inhibition against pathogens like Xanthomonas oryzae pv. oryzae and X. axonopodis pv. citri, demonstrating the compound's utility in developing new antibacterial agents (Long et al., 2019).
Biological Activities and Pharmacological Potential
Antitumor Activities : Research into quinazoline derivatives highlighted their potential in antitumor applications. Novel quinazoline compounds were synthesized and showed moderate to potent inhibitory activity against various tumor cell lines, suggesting the compound's relevance in cancer research and therapy (Zhang et al., 2017).
Insecticidal Efficacy : The synthesis of bis quinazolinone derivatives and their evaluation for insecticidal efficacy demonstrate the compound's potential application in agricultural pest control. These studies underline the versatility of quinazolinone derivatives in various domains beyond their antimicrobial and antitumor properties (El-Shahawi et al., 2016).
Anti-tubercular Activity : Novel 2-furanyl-3-substituted quinazolin-4-one derivatives were synthesized and evaluated for their anti-tubercular activity. This research not only provides insights into the compound's potential for treating tuberculosis but also its interaction with specific bacterial enzymes, further emphasizing its pharmacological significance (Kumarachari et al., 2023).
Eigenschaften
IUPAC Name |
3-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(10-9-16-6-4-12-26-16)22-11-3-5-15(13-22)23-14-21-18-8-2-1-7-17(18)20(23)25/h1-2,4,6-10,12,14-15H,3,5,11,13H2/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRHAGKPVXVWIZ-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC2=CC=CO2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C2=CC=CO2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(3-(furan-2-yl)acryloyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(benzo[d][1,3]dioxol-5-ylamino)-6-chloroquinoline-2-carboxylate](/img/structure/B2708599.png)
![1,1'-(4-Chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2708600.png)


![(E)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2708605.png)

![N-(3,5-dimethylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2708608.png)


![2-[4-(3-chloro-4-fluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2708613.png)
![3-Chloro-2-(4-{[(4-toluidinocarbonyl)oxy]imino}piperidino)-5-(trifluoromethyl)pyridine](/img/structure/B2708614.png)

![2-(4-Ethoxyphenyl)benzo[d][1,3,2]dithiazole 1,1,3,3-tetraoxide](/img/structure/B2708619.png)
